REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[N-:10]=[N+:11]=[N-:12].[Na+].[C:14]([CH2:16][C:17]([NH2:19])=[O:18])#[N:15].[Na].[N-]=[N+]=[N-]>C(O)C>[CH3:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6][N:10]2[C:14]([NH2:15])=[C:16]([C:17]([NH2:19])=[O:18])[N:12]=[N:11]2)=[CH:4][CH:3]=1 |f:1.2,^1:19|
|
Name
|
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
754 mg
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
588 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under a nitrogen atmosphere for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was refluxed 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to ambient temperature
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(CN2N=NC(=C2N)C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |